3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4N3O/c12-5-1-3-7(14)16-9(5)11(19)18-10-6(13)2-4-8(15)17-10/h1-4H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVCLOYBWENCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)NC2=C(C=CC(=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3,6-Dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H5Cl4N3O
- Molecular Weight : 337.03 g/mol
- IUPAC Name : 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide
The biological activity of 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide primarily involves its interaction with specific molecular targets. The compound has been shown to inhibit various enzymes and proteins, which leads to its antimicrobial and potential anticancer effects. The presence of multiple chlorine substituents enhances its reactivity and binding affinity to biological targets.
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Klebsiella pneumoniae | 0.99 | |
| Anticancer | Various cancer cell lines | 0.7 |
Case Study: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of diffuse large B-cell lymphoma (DLBCL). The results indicated that sustained dosing led to significant tumor reduction, attributed to the compound's ability to inhibit BCL6—a transcriptional repressor involved in oncogenesis .
Mechanistic Insights
Further investigations into the mechanism revealed that the compound interacts with specific protein targets, leading to apoptosis in cancer cells. This was evidenced by increased markers of apoptosis in treated cells compared to controls.
Table 2: Comparison with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3,6-Dichloro-N-(quinolin-2-yl)pyridine-2-carboxamide | Antimicrobial, Anticancer | Quinoline ring enhances biological activity |
| 3-Cyanopyridine | Antiproliferative | Lacks chlorination at specific positions |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives, including 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide, demonstrated considerable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined using standard serial dilution methods, revealing that certain derivatives showed enhanced efficacy compared to established antibiotics like linezolid .
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. faecalis |
|---|---|---|
| Linezolid | 4 | 8 |
| 3,6-Dichloro Compound | 2 | 4 |
Mechanism of Action
The mechanism of action for these compounds often involves interference with bacterial protein synthesis. The introduction of halogen atoms (like chlorine) in the structure has been shown to improve binding affinity to bacterial ribosomes, enhancing their antimicrobial activity .
Agricultural Applications
Pesticidal Properties
Pyridine derivatives have been explored for their potential as agrochemicals. The structural characteristics of 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide suggest it may act as a pesticide or herbicide. Research has indicated that similar compounds can inhibit plant pathogens and pests through disruption of critical biological processes .
Case Studies
Case Study: Antimicrobial Efficacy
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyridine derivatives against resistant strains of bacteria. The study highlighted that 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide exhibited notable antibacterial activity and was effective in overcoming resistance mechanisms seen in multi-drug-resistant strains .
Case Study: Agricultural Testing
In agricultural trials, this compound was tested for its ability to control fungal pathogens affecting crops. Results indicated a significant reduction in fungal growth compared to untreated controls, suggesting its potential as an environmentally friendly pesticide alternative .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyridine Carboxamides
Key Analogs and Their Properties
Structural Insights
- Chlorination Pattern: The target compound’s 3,6-dichloro substitution contrasts with analogs featuring single chloro groups (e.g., 6-chloro in ).
- Backbone Diversity: The quinoline-based analog () has a larger aromatic system, which may enhance π-π stacking interactions but reduce solubility compared to pyridine-only structures. The imidazo[1,2-a]pyridine analog () introduces a fused heterocyclic ring, altering electronic properties and binding affinity.
Key Research Findings
- Solubility and Stability : Chlorinated pyridines (e.g., target compound and ) exhibit lower aqueous solubility due to increased hydrophobicity. However, chlorine atoms improve metabolic stability by resisting oxidative degradation .
- Binding Affinity: Quinoline derivatives () show higher affinity for cytochrome P450 enzymes compared to simpler pyridine carboxamides, likely due to extended aromatic surfaces .
Q & A
Q. Table 1. Key Reaction Parameters for Amide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF vs. THF) | DMF | ↑ Reactivity by 30% |
| Temperature | 60–80°C | ↓ Side products |
| Catalyst (HATU) | 1.2 equiv. | ↑ Conversion to >90% |
Q. Table 2. Stability Assessment in Buffers
| Condition (pH) | Degradation Half-Life (37°C) | Primary Degradation Pathway |
|---|---|---|
| 4.0 | 12 hours | Amide hydrolysis |
| 7.4 | 48 hours | Oxidation |
| 9.0 | 72 hours | Minimal degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
